![molecular formula C9H7Cl2N3S B2935806 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole CAS No. 312303-66-5](/img/structure/B2935806.png)
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many effective pharmaceuticals . The 3,4-dichlorophenyl group is a type of aryl group, which is often used in medicinal chemistry due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” would consist of a thiazole ring attached to a 3,4-dichlorophenyl group at the 4-position and a hydrazine group at the 2-position .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and oxidation . The presence of the hydrazine group could potentially make the compound reactive towards carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” would depend on its exact structure. Thiazoles are generally stable and have a five-membered ring structure .Scientific Research Applications
Corrosion Inhibition
A significant application of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole and its derivatives is in corrosion inhibition. Research by Lagrenée et al. (2002) demonstrated the efficiency of a triazole derivative, 4-MTHT, as a corrosion inhibitor for mild steel in acidic media. This study highlighted the potential of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole derivatives in protecting metal surfaces from corrosion, particularly in industrial settings (Lagrenée et al., 2002).
Antimicrobial and Antifungal Activities
Compounds derived from 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole have been studied for their antimicrobial and antifungal properties. For instance, Sayed et al. (2003) explored the use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in synthesizing new heterocyclic compounds with expected biological activity. These compounds demonstrated antimicrobial and antifungal activities (Sayed et al., 2003).
Antimalarial Effects
Another notable application is in the development of antimalarial drugs. Research by Werbel et al. (1973) involved synthesizing compounds using 3,4-Dichlorophenylisothioeyanate, a related compound, which showed promising antimalarial activity against Plasmodium berghei in mice (Werbel et al., 1973).
Anti-inflammatory Activities
There is also evidence of anti-inflammatory properties in derivatives of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole. Karegoudar et al. (2008) synthesized compounds bearing the trichlorophenyl moiety, which showed significant antimicrobial and anti-inflammatory activities (Karegoudar et al., 2008).
Anticancer Activity
Recent studies have explored the potential of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole derivatives in cancer treatment. Kesuma et al. (2022) synthesized and evaluated the anticancer activity of 2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one against MCF-7 cancer cells. This study represents a step forward in the development of new anticancer agents (Kesuma et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the synthesis of various pharmaceuticals, suggesting that they may interact with a variety of biological targets.
Mode of Action
Related compounds like propanil, a herbicide, inhibit photosynthesis by blocking the electron transport chain, reducing the plant’s ability to convert light energy into chemical energy
Biochemical Pathways
For instance, DCMU, another chlorinated phenyl compound, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, thus reducing the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
Dasotraline has a slow absorption and long elimination half-life, providing relatively stable plasma concentrations over a 24-hour daily dosing interval .
Result of Action
Based on the actions of similar compounds, it could potentially disrupt cellular processes such as photosynthesis in plants or neurotransmitter reuptake in animals .
Action Environment
For instance, the herbicide Propanil’s effectiveness can be influenced by factors such as soil type, temperature, and moisture .
properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYBSUBPQGRIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole |
Synthesis routes and methods
Procedure details
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